3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
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Overview
Description
3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound used in various scientific research areas. Its applications range from medicinal studies to organic synthesis. The compound has a molecular weight of 313.81 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H10ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5,18H,7H2,1H3
. This indicates the compound’s molecular structure and the arrangement of atoms. For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used. Physical and Chemical Properties Analysis
The compound has a molecular weight of 313.81 . For a more comprehensive analysis of the physical and chemical properties, techniques such as melting point determination, solubility testing, and spectroscopic analysis would typically be used.Scientific Research Applications
Synthesis and Chemical Properties
- The compound is involved in the synthesis of various derivatives through chemical reactions such as metalation, electrophilic quenching, and oxidation. These processes are crucial for creating thioalkyl derivatives of isoxazoles, which have significant applications in chemical research and potentially in pharmaceuticals (Balasubramaniam, Mirzaei, & Natale, 1990).
Structural and Vibrational Studies
- Isothiazole derivatives, including structures similar to "3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile", have been studied for their structural, topological, and vibrational properties using DFT calculations. Such studies are vital for understanding the compound's behavior in various phases and its reactivity, which is crucial for designing drugs with antiviral activities (Romani, Márquez, Márquez, & Brandán, 2015).
Novel Synthesis Routes
- Research has explored new routes for synthesizing benzothiophenes, isothiazoles, and dithiazoles, highlighting innovative methods to create compounds with potential applications in medicinal chemistry and materials science (Emayan, English, Koutentis, & Rees, 1997).
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during reactions . The compound’s action results in the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other halogens
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKEOGXNHGPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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